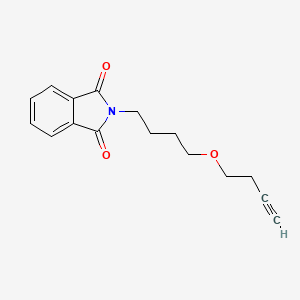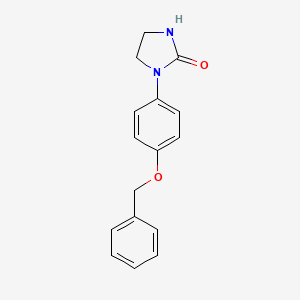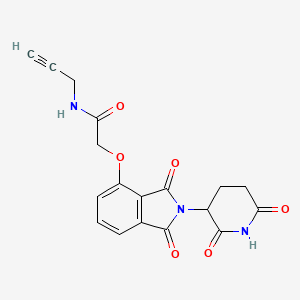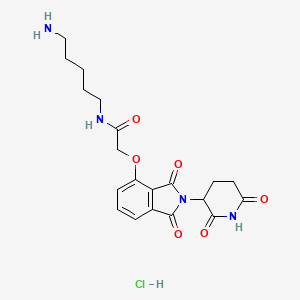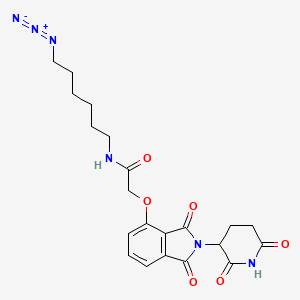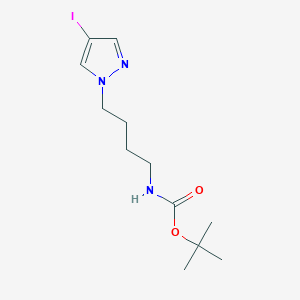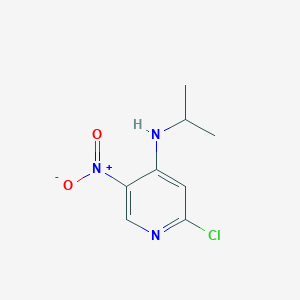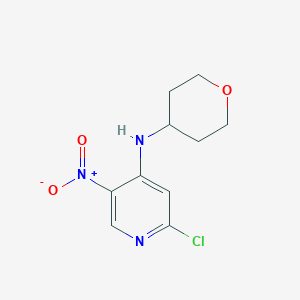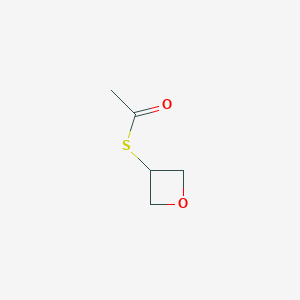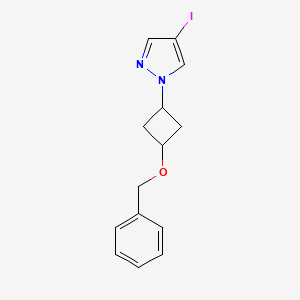
1-(3-(benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole
Overview
Description
1-(3-(Benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole is a synthetic organic compound that features a unique combination of a benzyloxy group attached to a cyclobutyl ring, which is further connected to a pyrazole ring substituted with an iodine atom
Preparation Methods
The synthesis of 1-(3-(benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 3-(benzyloxy)cyclobutanone: This intermediate can be prepared by reacting 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by hydrolysis and decarboxylation.
Cyclobutylation: The 3-(benzyloxy)cyclobutanone is then subjected to cyclobutylation reactions to introduce the cyclobutyl ring.
Chemical Reactions Analysis
1-(3-(Benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated pyrazole.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various substituted pyrazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzyloxy and iodine substituents . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(3-(Benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:
3-(Benzyloxy)cyclobutanone: This compound shares the benzyloxy and cyclobutyl moieties but lacks the pyrazole ring and iodine substituent.
Bicyclo[1.1.0]butane derivatives: These compounds feature a strained bicyclic structure and are used in similar synthetic applications.
The uniqueness of this compound lies in its combination of a benzyloxy group, a cyclobutyl ring, and an iodinated pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-iodo-1-(3-phenylmethoxycyclobutyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O/c15-12-8-16-17(9-12)13-6-14(7-13)18-10-11-4-2-1-3-5-11/h1-5,8-9,13-14H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDJBYBRSUZBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)N3C=C(C=N3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160705.png)
![5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160713.png)
![5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160714.png)
![5-(4,4-Difluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160722.png)
![5-(4-Fluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160730.png)
